Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate
Description
Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring. Key substituents include a methoxy group at position 9, a phenyl group at position 2, and a sulfanyl acetate methyl ester at position 4. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL being widely employed .
Properties
IUPAC Name |
methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-16-10-6-9-14-11-15-20(27-18(14)16)22-19(13-7-4-3-5-8-13)23-21(15)28-12-17(24)26-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQJHOZCWOWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization to form the chromeno-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts and solvents are carefully chosen to ensure the reactions proceed efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The chromeno-pyrimidine core plays a crucial role in binding to the active site of the target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The chromeno[2,3-d]pyrimidine scaffold is versatile, with substituent modifications significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogues:
Electronic and Physicochemical Properties
- Methoxy vs.
- Sulfanyl Ester vs. Acetamide : The methyl ester in the target compound is more lipophilic than the acetamide in , which may enhance membrane permeability but reduce hydrolytic stability.
- Chloro Substituents : Compounds with chloro groups (e.g., ) exhibit increased molecular weight and electron-withdrawing effects, which could enhance binding to hydrophobic targets but raise toxicity concerns.
Biological Activity
Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromeno-pyrimidine core with a methoxy group and a sulfanyl moiety. Its IUPAC name is N-(2-methoxyphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. The molecular formula is C27H23N3O4S, and it has a molecular weight of 485.55 g/mol.
Antimicrobial Properties
Research indicates that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Klebsiella pneumoniae | 10 |
These results suggest moderate to good antimicrobial activity, comparable to established antibiotics .
Anticancer Activity
Studies have shown that chromeno-pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism typically involves the modulation of signaling pathways related to cell survival and apoptosis. For instance, this compound demonstrated cytotoxic effects on various cancer cell lines in vitro.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell survival and apoptosis.
- Oxidative Stress Induction : The presence of methoxy and sulfanyl groups can lead to the generation of reactive oxygen species, contributing to cytotoxicity in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related chromeno-pyrimidine compounds:
- Antimicrobial Screening : A study reported the synthesis of various derivatives which showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Another investigation highlighted the cytotoxic effects of similar compounds on different cancer cell lines, emphasizing the need for further exploration into their mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
